molecular formula C7H3BrN2O2S B13687872 4-Bromo-3-nitrophenyl Isothiocyanate

4-Bromo-3-nitrophenyl Isothiocyanate

Cat. No.: B13687872
M. Wt: 259.08 g/mol
InChI Key: RJOGDBCVDUTLEW-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry, due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-nitroaniline with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of some reagents, such as thiophosgene .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

  • Phenyl Isothiocyanate
  • Benzyl Isothiocyanate
  • Allyl Isothiocyanate

Comparison: 4-Bromo-3-nitrophenyl Isothiocyanate is unique due to the presence of both bromine and nitro substituents on the aromatic ring. These substituents influence its reactivity and make it distinct from other isothiocyanates. For example, the bromine atom can participate in additional substitution reactions, while the nitro group can undergo reduction .

Properties

Molecular Formula

C7H3BrN2O2S

Molecular Weight

259.08 g/mol

IUPAC Name

1-bromo-4-isothiocyanato-2-nitrobenzene

InChI

InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H

InChI Key

RJOGDBCVDUTLEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Br

Origin of Product

United States

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